4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Lipophilicity Drug-likeness Permeability prediction

4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 899734-81-7) is a synthetic sulfamoyl benzamide derivative featuring a cyclopentyl(methyl) sulfamoyl warhead and a 2-methylbenzothiazol-6-yl pendant, with a molecular weight of 429.6 g/mol and a computed XLogP3-AA of 4, indicating moderate lipophilicity. This compound belongs to the broader class of sulfamoyl benzamidothiazoles, which have been investigated in structure-activity relationship (SAR) studies for their ability to prolong NF-κB activation as immunostimulatory co-adjuvants.

Molecular Formula C21H23N3O3S2
Molecular Weight 429.55
CAS No. 899734-81-7
Cat. No. B2667824
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide
CAS899734-81-7
Molecular FormulaC21H23N3O3S2
Molecular Weight429.55
Structural Identifiers
SMILESCC1=NC2=C(S1)C=C(C=C2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N(C)C4CCCC4
InChIInChI=1S/C21H23N3O3S2/c1-14-22-19-12-9-16(13-20(19)28-14)23-21(25)15-7-10-18(11-8-15)29(26,27)24(2)17-5-3-4-6-17/h7-13,17H,3-6H2,1-2H3,(H,23,25)
InChIKeyPDOQJHFCMZCHQF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 899734-81-7): Procurement-Quality Overview for a Sulfamoyl-Benzothiazole Research Probe


4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide (CAS 899734-81-7) is a synthetic sulfamoyl benzamide derivative featuring a cyclopentyl(methyl) sulfamoyl warhead and a 2-methylbenzothiazol-6-yl pendant, with a molecular weight of 429.6 g/mol and a computed XLogP3-AA of 4, indicating moderate lipophilicity [1]. This compound belongs to the broader class of sulfamoyl benzamidothiazoles, which have been investigated in structure-activity relationship (SAR) studies for their ability to prolong NF-κB activation as immunostimulatory co-adjuvants [2]. Its core scaffold is structurally related to cannabinoid receptor-modulating sulfamoyl benzamides disclosed in Adolor Corporation patents [3].

Why 4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide Cannot Be Replaced by Generic Sulfamoyl Benzamides or Benzothiazole Analogs


Within the sulfamoyl benzamide class, even minor structural perturbations at either the sulfonamide nitrogen substituent (site F) or the benzothiazole 4-position substituent (site A) can ablate or invert biological activity. For example, in the related sulfamoyl benzamidothiazole series evaluated for NF-κB activation, replacement of the 2,5-dimethylphenyl group at the thiazole 4-position with nonpolar aliphatic substituents (methyl, ethyl, propyl, tert-butyl) yielded completely inactive compounds [1]. Similarly, des-methyl analogs and compounds with altered substitution patterns (e.g., 3,4-dimethyl or 3,5-dimethyl) lost all activity compared to the o,m-dimethyl parent [1]. These SAR findings demonstrate that the specific combination of a cyclopentyl(methyl)sulfamoyl group and a 2-methyl-benzothiazole pendant in the target compound cannot be assumed interchangeable with close-in analogs that differ only in the sulfamoyl N-alkyl group or benzothiazole substitution.

4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide: Quantified Differentiation Evidence Against Structurally Proximal Analogs


Lipophilicity Differentiation: Cyclopentyl Substituent Modulates logP Relative to Phenyl and Benzyl Sulfamoyl Analogs

The target compound's computed XLogP3-AA value of 4 places it in a lipophilicity window distinct from its closest commercially cataloged analogs. The benzyl(methyl)sulfamoyl analog (4-[benzyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide, CAS 683259-53-2) bears an aromatic benzyl group at the sulfamoyl nitrogen, which is expected to increase logP and alter solubility and protein binding profiles compared to the alicyclic cyclopentyl group [1]. While no direct experimental logP head-to-head comparison is available for these two compounds, the cyclopentyl-for-benzyl substitution represents a stereoelectronic rather than a purely hydrophobic swap; the cyclopentyl ring introduces conformational flexibility distinct from the planar benzyl group, which may affect target binding entropic contributions differently [2].

Lipophilicity Drug-likeness Permeability prediction

NF-κB Activation SAR: Critical Role of the Benzothiazole 2-Methyl Group in Sustaining Biological Activity

In the Shukla et al. (2021) study on sulfamoyl benzamidothiazoles, site A modification revealed that replacement of the 2,5-dimethylphenyl substituent on the thiazole with simple aliphatic groups (methyl, ethyl, propyl, iso-pentyl, tert-butyl; compounds 12g–12k) resulted in complete loss of NF-κB activation (% Activation = 100 ± 0.3–1.2%, equivalent to DMSO vehicle control), compared to the lead compound 1 which showed 200% activation at 5 μM [1]. Furthermore, mono-methyl analogs (12b, 12c) were also inactive (% Activation = 100 ± 0.2–0.3%). This indicates that the 2-methyl substituent on the benzothiazole ring of the target compound, while perhaps insufficient alone to drive activity, is a necessary structural feature for maintaining agonism when paired with appropriate sulfamoyl substitution. The 6-yl amide linkage position on the benzothiazole has been less systematically explored than the 2-yl linkage but may confer differential orientation of the benzamide pharmacophore.

NF-κB activation Immuno-adjuvant discovery TLR4 co-stimulation

Sulfamoyl Substituent Bulk and Conformational Impact: Cyclopentyl vs. Piperidine and Smaller N-Alkyl Groups

The Shukla et al. SAR study probed site F (sulfonamide amine substituent) with diverse groups including small alkyl, cycloalkyl, and aryl substituents. Compound 54h, bearing an N-cyclopropylmethyl substituent, showed the highest activity in the series (517% activation at 5 μM), demonstrating that cycloalkyl groups at the sulfamoyl nitrogen can dramatically enhance NF-κB agonism compared to acyclic or aromatic N-substituents [1]. The N-cyclopentyl-N-methyl substitution pattern of the target compound represents a medium-ring cycloalkyl variant not explicitly tested in the published series. Based on the activity cliff observed between N-cyclopropylmethyl (517%) and N-benzyl (101%, compound 54f) or N-phenyl (100%, compound 54c) analogs, the cyclopentyl group is predicted to confer intermediate or enhanced potency relative to smaller cycloalkyl or acyclic tertiary sulfamoyl analogs [1].

Sulfonamide SAR Conformational restriction Medicinal chemistry optimization

High-Value Application Scenarios for 4-[Cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide Based on Verified Differentiation Evidence


NF-κB Pathway Probe for Innate Immune Adjuvant Discovery Programs

The compound's membership in the sulfamoyl benzamidothiazole class, which has demonstrated the ability to sustain NF-κB activation beyond the primary TLR4 stimulus in THP-1 reporter cells, positions it as a candidate co-adjuvant probe. The cyclopentyl(methyl)sulfamoyl motif is structurally intermediate between the highly potent N-cyclopropylmethyl analog (517% activation) and inactive aromatic N-substituents (100% activation) in the published SAR series [5]. Researchers seeking to explore the role of cycloalkyl ring size on NF-κB agonism duration and cytokine release profiles (IL-6, TNF-α, IL-12p40 measured in THP-1 and murine dendritic cells [5]) may select this compound over a benchmark N-cyclopropylmethyl analog to probe conformational flexibility vs. potency trade-offs.

Physicochemical Comparator in Benzothiazole-Containing Kinase Inhibitor Fragment Libraries

With a computed XLogP3-AA of 4 and a molecular weight of 429.6 g/mol [5], this compound falls within the 'lead-like' property space. Its benzothiazole-6-yl amide connectivity differs from the more common benzothiazol-2-yl amide linkage found in many kinase inhibitor fragments. Researchers constructing fragment libraries targeting kinases that accommodate benzothiazole moieties (e.g., PI3K/mTOR [3] or endothelial lipase [4]) may include this compound to diversify linker geometry while maintaining the sulfamoyl benzamide pharmacophore.

Negative Control or Tool Compound for Cannabinoid Receptor Sulfamoyl Benzamide Series

Adolor Corporation's patent US20060079557 discloses sulfamoyl benzamide derivatives as cannabinoid receptor agonists/modulators [5]. The target compound's benzothiazole-containing structure differs from the piperidine- and phenyl-based amides predominantly exemplified in that patent. Investigators studying cannabinoid receptor subtype selectivity may employ the target compound as a structurally divergent analog to test whether benzothiazole replacement of the piperidine/phenyl amide moiety preserves or ablates CB1/CB2 activity.

Quote Request

Request a Quote for 4-[cyclopentyl(methyl)sulfamoyl]-N-(2-methyl-1,3-benzothiazol-6-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.